molecular formula C18H24O3 B195164 16,17-Epiestriol CAS No. 793-89-5

16,17-Epiestriol

Cat. No. B195164
CAS RN: 793-89-5
M. Wt: 288.4 g/mol
InChI Key: PROQIPRRNZUXQM-LMMHAMTPSA-N
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Description

16,17-Epiestriol, also known as 16β-hydroxy-17α-estradiol, as well as estra-1,3,5(10)-triene-3,16β,17α-triol, is a minor and weak endogenous steroidal estrogen that is related to 17α-estradiol and estriol . It has been detected in the urine of women during the late pregnancy stage .


Synthesis Analysis

In the quest to design, synthesize, and evaluate potent and safe ERβ agonists, an analogue of 16β,17α-estriol (16,17-epiestriol) was made. This analogue is based on the recently introduced A-CD scaffold .


Molecular Structure Analysis

The molecular formula of 16,17-Epiestriol is C18H24O3 . It has an average mass of 288.381 Da and a monoisotopic mass of 288.172546 Da . It has 6 defined stereocenters .


Physical And Chemical Properties Analysis

16,17-Epiestriol has a density of 1.3±0.1 g/cm3, a boiling point of 469.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 81.1±0.3 cm3, and it has 3 H bond acceptors and 3 H bond donors .

Scientific Research Applications

1. Potential Lead Molecule against Multidrug Resistant Bacteria

A study by Skariyachan et al. (2020) explored the use of 16,17-Epiestriol as a potential inhibitor against drug targets of multidrug-resistant Acinetobacter baumannii. Their findings suggest that natural epiestriol-16 could be a promising candidate for developing drugs against carbapenem and colistin-resistant A. baumannii.

2. Role in Glucuronidation Processes

Sneitz et al. (2013) investigated the glucuronidation of 16,17-Epiestriol by human UDP-glucuronosyltransferases (UGTs). Their research found that certain UGTs, particularly UGT1A10 and UGT2B7, play crucial roles in the conjugation of 16,17-Epiestriol, influencing the metabolism of estrogens in the body (Sneitz et al., 2013).

3. Chromatographic Identification in Animal Studies

Mather and Common (1967) conducted a study on the presence of 16,17-Epiestriol in laying hens' urine. Their work involved chromatographic techniques to identify and confirm the presence of 16,17-Epiestriol, contributing to our understanding of estrogen metabolism in birds (Mather & Common, 1967).

4. Anti-Inflammatory Properties

Research by Latman, Kishore, and Bruot (1994) highlighted the anti-inflammatory properties of 16-epiestriol. Their study found that 16-epiestriol exhibited significant anti-inflammatory activity without glycogenic activity, which differentiates it from other steroidal anti-inflammatory drugs (Latman et al., 1994).

5. Metabolism Studies

Engel, Baggett, and Halla (1962) investigated the metabolism of estradiol-17β by human fetal liver, identifying the formation of 16-epiestriol as one of the metabolites. This study adds to the understanding of estrogen metabolism in fetal development (Engel et al., 1962).

properties

IUPAC Name

(8R,9S,13S,14S,16S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-LMMHAMTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611651
Record name 16,17-epi-Estriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16,17-Epiestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

16,17-Epiestriol

CAS RN

793-89-5
Record name 16,17-epi-Estriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16,17-epi-Estriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name estra-1,3,5(10)-triene-3,16,17-triol, (16beta,17alpha)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16,17-Epiestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
RS Mathur, RH Common - Steroids, 1968 - Elsevier
A mixture of estradiol-17α-4- 14 C and estradiol-17α-17β- 3 H was injected into a laying hen. The ratios dpm 3 H:dpm 14 C of the urinary radioactive estradiol-17α and 17-epiestriol …
Number of citations: 11 www.sciencedirect.com
RS Mathur, RH Common - Canadian Journal of Biochemistry, 1967 - cdnsciencepub.com
Presumptive estriol and 16,17-epiestriol fractions were separated from laying hens' urine by subjecting the hydrophilic fraction of the urinary phenolic extract to successive thin-layer …
Number of citations: 11 cdnsciencepub.com
T Watabe, S Ichihara… - The Journal of …, 1979 - pubmed.ncbi.nlm.nih.gov
Hepatic microsomal biotransformation of 1,3,5(10),16-estratetraen-3-o1 to 16,17-epiestriol and estriol via 16 alpha,17 alpha- and 16 beta,17 beta-epoxy-1,3,5(10)-estratrien-3-ols Hepatic …
Number of citations: 21 pubmed.ncbi.nlm.nih.gov
RS Mathur, RH Common - Steroids, 1968 - Elsevier
A mixture of estradiol-17β-4- 14 C and estradiol-17β-17α- 3 H was injected into a laying hen. The ratios of dpm 3 H:dpm 14 C of the urinary estradiol-17β, 16-epiestriol and 16-…
Number of citations: 11 www.sciencedirect.com
DC Collins, H Jirku, DS Layne - Journal of Biological Chemistry, 1968 - Elsevier
The steroid N-acetylglucosaminyl transferase of rabbit liver has been found also in rabbit kidney and intestine. It is absent from uterus, ovary, adrenal, spleen, and blood. In kidney the …
Number of citations: 55 www.sciencedirect.com
DC Collins, DS Layne - Canadian Journal of Biochemistry, 1968 - cdnsciencepub.com
After administration of estriol-6,7- 3 H to rabbits, 37% of the dose was recovered in the urine in 3 days. Estriol conjugates partially identified as glucuronosides were found, but there was …
Number of citations: 14 cdnsciencepub.com
RS Mathur, RH Common - Steroids, 1967 - Elsevier
Methylation of reference estriol or 16,17-epiestriol by dimethyl sulfate in borate buffer yielded four spots on chromatoplates stained by an H 2 SO 4 -ethanol (2:98 v/v) reagent. Estriol-16- …
Number of citations: 5 www.sciencedirect.com
C Sauvée, A Schäfer, H Sundén, JN Ma… - …, 2013 - pubs.rsc.org
Selective estrogen receptor β (ERβ) agonists display neuroprotective properties in animal models and hold promise in the treatment of neurodegenerative diseases. In our quest to …
Number of citations: 5 pubs.rsc.org
T NAMBARA, M NOKUBO, Y BAE - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
1) This paper constitutes Part XLVIII of the series entitled “Analytical Chemical Studies on Steroids"; Part XLVII: T. Nambara, S. Akiyama, and S. Honma, Chem. Pharm. Bull.(Tokyo), 19, …
Number of citations: 5 www.jstage.jst.go.jp
F Hertelendy, RH Common - Steroids, 1963 - Elsevier
2, gave two peaks in countercurrent distribution, and they identified these peaks as beinK due to the mono-and dimethyl ethers of 16-epiestriol. In the course of studies on the …
Number of citations: 17 www.sciencedirect.com

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